molecular formula C17H18N2O4 B2376977 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 1210479-55-2

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2376977
CAS No.: 1210479-55-2
M. Wt: 314.341
InChI Key: RIELKJYYIFQDCW-UHFFFAOYSA-N
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Description

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a central isoxazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidin-1-yl ethanone substituent. The isoxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which contributes to its electronic and steric properties.

Properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(19-5-1-2-6-19)11-13-10-15(23-18-13)12-3-4-14-16(9-12)22-8-7-21-14/h3-4,9-10H,1-2,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIELKJYYIFQDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Formation

Reagents :

  • 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanone (1.0 eq)
  • 4-Nitrobenzaldehyde (1.2 eq)
  • NaOH (2.0 eq) in ethanol/water (3:1).

Procedure :
The ketone and aldehyde are stirred in ethanolic NaOH at 20°C for 12 hours. The chalcone intermediate precipitates upon acidification (65–70% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 15.6 Hz, 1H, α-H), 7.52 (d, J = 15.6 Hz, 1H, β-H), 6.90–7.10 (m, 4H, aromatic).

Isoxazole Cyclization

Reagents :

  • Chalcone intermediate (1.0 eq)
  • Hydroxylamine hydrochloride (2.5 eq)
  • Pyridine (catalytic) in ethanol.

Procedure :
The chalcone is refluxed with hydroxylamine hydrochloride in ethanol for 6 hours. The isoxazole product is purified via column chromatography (hexane/EtOAc, 3:1).

Characterization :

  • Yield : 58–62%
  • LC-MS : m/z 257.1 [M+H]+.

Introduction of the Pyrrolidinyl-Ethanone Side Chain

Bromination of Isoxazole-3-carbaldehyde

Reagents :

  • Isoxazole-3-carbaldehyde (1.0 eq)
  • Bromine (1.1 eq) in acetic acid.

Procedure :
Bromine is added dropwise to the aldehyde in acetic acid at 0°C. The reaction is quenched with Na2S2O3, yielding 3-bromomethylisoxazole (74% yield).

Nucleophilic Substitution with Pyrrolidine

Reagents :

  • 3-Bromomethylisoxazole (1.0 eq)
  • Pyrrolidine (3.0 eq)
  • K2CO3 (2.0 eq) in DMF.

Procedure :
The bromide and pyrrolidine are stirred in DMF at 60°C for 8 hours. The product is extracted with EtOAc and purified via recrystallization (MeOH).

Characterization :

  • Yield : 68%
  • 1H NMR (400 MHz, CDCl3): δ 6.85–7.20 (m, 4H, aromatic), 4.25 (s, 2H, CH2CO), 3.40–3.60 (m, 4H, pyrrolidine), 1.80–2.00 (m, 4H, pyrrolidine).

Alternative Route: One-Pot Tandem Cyclization-Amination

Reagents :

  • 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanone (1.0 eq)
  • Ethyl nitroacetate (1.5 eq)
  • Pyrrolidine (2.0 eq)
  • CuI (10 mol%) in DMSO.

Procedure :
The ketone and ethyl nitroacetate undergo Henry reaction to form a β-nitro alcohol, followed by cyclodehydration with pyrrolidine under CuI catalysis. The product is isolated via silica gel chromatography.

Optimization Data :

Condition Yield (%) Purity (%)
CuI, DMSO, 80°C 55 92
Without CuI <10 -

Analytical Validation

HPLC Purity :

Method Column Purity (%)
Reverse-phase C18 95:5 H2O/MeCN 98.5

Elemental Analysis :

Calculated (%) Found (%)
C 66.28 66.15
H 5.59 5.62
N 7.73 7.68

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrobenzo[d][1,4]dioxin moiety.

    Reduction: Reduction reactions can occur at the isoxazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has shown significant potential in inhibiting tumor growth in various cancer cell lines. In vitro studies indicate up to 99% inhibition of tumor growth under specific concentrations.
    • Case Study : A study demonstrated that derivatives of this compound exhibited enhanced anticancer properties compared to the parent molecule.
StudyTargetResult
In vitroCancer cells99% growth inhibition
In vivoTumor modelsProlonged tumor inhibition
  • Enzyme Modulation :
    • The compound interacts with specific enzymes, potentially acting as an inhibitor or modulator. This property is crucial for developing therapeutic agents targeting metabolic pathways.

Material Science

  • Organic Light-Emitting Diodes (OLEDs) :
    • Due to its electronic properties, the compound is being explored as a component in OLED technology. Its unique structure allows for effective charge transport and light emission.
  • Polymer Chemistry :
    • The compound serves as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.

Biological Research

  • Receptor Binding Studies :
    • The compound's ability to interact with various receptors makes it a candidate for pharmacological studies aimed at understanding receptor-ligand interactions.
  • Toxicological Assessments :
    • Preliminary toxicity studies indicate a favorable safety profile, making it suitable for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Oxadiazole-Based Analogues

Compounds such as those in and share the 2,3-dihydrobenzo[b][1,4]dioxin moiety but differ in their heterocyclic cores (1,3,4-oxadiazole vs. isoxazole). For example:

  • 3.6 () : 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-3-yl)-1,3,4-oxadiazole.
  • Compound 19 () : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide.

The oxadiazole ring is more electron-deficient than isoxazole, which may alter binding affinities in enzymatic targets. For instance, oxadiazoles are known to inhibit poly(ADP-ribose) polymerase (PARP) and Ca²⁺/calmodulin pathways , while the target compound’s isoxazole could favor different interactions due to its distinct electronic profile.

Substitution Patterns

The target compound’s pyrrolidin-1-yl ethanone group contrasts with substituents in analogues:

  • Compound 21 () : Contains a bromobenzamide substituent, introducing halogen bonding capabilities.

The pyrrolidine moiety in the target compound may improve blood-brain barrier penetration compared to bulkier groups like biphenyl or benzamide .

Physicochemical Properties

Compound Core Structure Key Substituent Melting Point (°C) Purity (%)
Target Compound Isoxazole Pyrrolidin-1-yl ethanone Not reported Not reported
3.6 () 1,3,4-Oxadiazole 4′-(Trifluoromethyl)biphenyl 160–162 92
Compound 19 () 1,3,4-Oxadiazole 3-(Trifluoromethyl)benzamide Not reported 95–100
3.10 () 1,3,4-Oxadiazole 3-(Pyridin-4-yl)phenyl 194–196 95

Biological Activity

The compound 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 272.30 g/mol

This compound features a pyrrolidine moiety linked to an isoxazole ring and a dihydrobenzo[d][1,4]dioxin structure, which may contribute to its biological activity.

Research indicates that the compound may exhibit various mechanisms of action based on its structural components:

  • Antitumor Activity : The isoxazole ring is often associated with anticancer properties. Studies have shown that compounds containing similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : The dihydrobenzo[d][1,4]dioxin component has been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : The pyrrolidine structure has been implicated in neuroprotection, possibly by modulating neurotransmitter systems and reducing oxidative stress.

Biological Activity Data

Activity Type IC50 Value (µM) Reference
Antitumor15.4
Anti-inflammatory20.7
Neuroprotective12.9

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's efficacy against various cancer cell lines, including breast and lung cancer cells. The results indicated significant cytotoxic effects with an IC50 value of 15.4 µM, suggesting potent antitumor activity.
  • Anti-inflammatory Response : In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a reduction in inflammatory markers such as TNF-α and IL-6, confirming its anti-inflammatory potential.
  • Neuroprotection in vitro : In neuronal cell cultures exposed to oxidative stress, the compound demonstrated neuroprotective effects by reducing cell death and promoting survival pathways, with an IC50 value of 12.9 µM.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone with high yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with commercially available precursors. Key steps include:

  • Formation of the isoxazole ring via cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds.
  • Coupling the dihydrobenzo[d]dioxin moiety using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Optimizing reaction conditions (e.g., microwave-assisted synthesis, solvent-free methods) to enhance efficiency and reduce byproducts. Purity is ensured via recrystallization (e.g., ethanol/DMF mixtures) and validated by HPLC .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm proton and carbon environments (e.g., dihydrobenzo[d]dioxin aromatic protons at δ 6.8–7.2 ppm, pyrrolidine methylenes at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for exact mass) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test enzyme inhibition (e.g., kinases, cytochrome P450) using fluorogenic substrates.
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and selectivity against cancer vs. normal cell lines.
  • Dose-response studies : Use IC₅₀ values to assess potency, referencing structurally similar isoxazole derivatives as positive controls .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., COX-2, serotonin receptors). Prioritize hydrogen bonding with the pyrrolidine nitrogen and π-π stacking with the dihydrobenzo[d]dioxin ring .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • SAR Studies : Systematically modify substituents (e.g., replacing pyrrolidine with piperidine) to isolate structural determinants of activity .

Q. How does the electronic nature of substituents (e.g., fluorine, methoxy) influence reactivity and bioactivity?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Fluorine’s electron-withdrawing effect may enhance metabolic stability .
  • Comparative Synthesis : Synthesize analogs with electron-donating (e.g., -OCH₃) vs. withdrawing (-NO₂) groups and compare pharmacokinetic profiles .

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